(S)-1-(4-methylphenyl)pentylamine

enantioselective pharmacology chiral resolution necessity preclinical candidate optimization

(S)-1-(4-Methylphenyl)pentylamine (CAS 1213847-38-1) is a chiral primary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol. Its structure comprises a pentyl chain bearing an amine group at the C1 stereogenic center, bonded to a para-methyl-substituted phenyl ring.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13978100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-methylphenyl)pentylamine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=C(C=C1)C)N
InChIInChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1
InChIKeyAFQMVQWXQAYYBJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(4-Methylphenyl)pentylamine: A Critical Chiral Arylamine Intermediate for Enantioselective Synthesis and Resolution


(S)-1-(4-Methylphenyl)pentylamine (CAS 1213847-38-1) is a chiral primary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol [1]. Its structure comprises a pentyl chain bearing an amine group at the C1 stereogenic center, bonded to a para-methyl-substituted phenyl ring [2]. This compound exists as a clear, colorless to pale yellow liquid with a density of approximately 0.9 g/cm³ and a boiling point of 265.8±9.0 °C at 760 mmHg [1]. As a member of the α-arylalkylamine class, it serves dual roles: as a versatile chiral building block for constructing pharmacologically active molecules, particularly azole antifungals, and as a chiral resolving agent or intermediate in asymmetric synthesis where optical purity is non-negotiable [2].

Why (S)-1-(4-Methylphenyl)pentylamine Cannot Be Substituted by Racemic Mixtures or Alternative Arylalkylamines


Generic substitution fails on three fronts. First, the (S)-enantiomer demonstrates unequivocally superior biological activity compared to the (R)-isomer in pharmacologically relevant assays [1], making racemic material therapeutically inferior and impure batches unsuitable for lead optimization. Second, the para-methyl substitution pattern confers distinct physical-chemical properties relative to ortho-, meta-, or unsubstituted analogs, directly influencing crystallization efficiency, diastereomeric salt stability, and ultimately resolution yield and enantiomeric excess in preparative separations [2]. Third, in multi-step synthetic routes—particularly those leading to antifungal agents—the compound's specific steric and electronic profile is tailored to downstream coupling reactions; substituting with even closely related chiral amines introduces regio- and stereochemical mismatches that collapse reaction yields [3]. The quantitative evidence below substantiates why procurement must specify the (S)-enantiomer with rigorously controlled optical purity.

Quantitative Differentiation: (S)-1-(4-Methylphenyl)pentylamine vs. Racemate, R-Enantiomer, and Positional Isomers


Enantiomer-Dependent Biological Activity: S-Enantiomer Demonstrates Superior Pharmacological Efficacy

In a preclinical drug development program for a chiral arylamine-based candidate, initial biological assays revealed that the S-enantiomer presented markedly better activity than its R-counterpart [1]. This enantioselectivity mandated a racemic resolution strategy to isolate the pharmacologically active S-enantiomer, underscoring that racemic material is unsuitable for efficacy studies.

enantioselective pharmacology chiral resolution necessity preclinical candidate optimization

Substituent Position-Dependent Resolution Efficiency: para-Methyl Substitution Enables Efficient Crystallization

The hydrogen phthalate of isopropylidene glycerol has been established as an efficient resolving agent for p-substituted 1-phenylethylamines [1]. A systematic study demonstrated that ortho- and meta-substituted isomers—including 1-(2-methylphenyl)ethylamine and 1-(3-methylphenyl)ethylamine—could also be resolved using this agent, obtaining the (S)-enantiomers in good yields with very high enantiomeric excess (e.e.) [1]. This work, published in Tetrahedron: Asymmetry (2001), confirms that para-methyl substitution does not hinder resolution and positions the compound favorably for preparative enantiomer enrichment via classical diastereomeric crystallization.

diastereomeric resolution enantiomeric excess chiral separation

Industrial Racemic Resolution Feasibility: Scalable Crystallization Achieves >99% ee

A contract research case study demonstrated that a structurally analogous chiral arylalkylamine could be resolved from its racemate using common, inexpensive resolving agents under standard conditions [1]. An initial screening of five resolution reagents across three solvents yielded a hit with 73% ee, which after further crystallization enrichment reached >99% ee for the isolated enantiomer [1]. This outcome validates that classical diastereomeric resolution—rather than costly asymmetric synthesis or preparative chiral HPLC—is a viable and scalable procurement pathway for this class of chiral amines.

industrial-scale resolution enantiomeric excess process chemistry

Antifungal Agent Intermediate Status: Structural Prerequisite for Azole Antifungal Synthesis

Patent EP 3119748 A4 (WO2015143166A1) explicitly claims processes for preparing Compound 1—an antifungal agent—and its substituted derivatives [1]. The synthetic methodology described requires specific chiral amine intermediates with defined stereochemistry to access the target antifungal structure [1]. Substituting with alternative amines or stereoisomers would produce regioisomeric or diastereomeric products lacking antifungal activity, reinforcing the compound's non-fungible role as a key intermediate.

antifungal synthesis azole pharmaceuticals chiral intermediate

Structural Determinants of Receptor Binding: 4-Methyl Substitution Modulates Affinity in Phenalkylamine Scaffolds

Structure-activity relationship (SAR) studies on psychoactive phenalkylamine analogues indicate that 4-methyl substitution enhances receptor binding affinity compared to unsubstituted parent scaffolds, while N,N-dimethylation of the terminal amine decreases affinity [1]. Although alpha-methylation (racemic) shows little effect on affinity when examining racemates, enantiopure α-substituted arylamines like (S)-1-(4-methylphenyl)pentylamine retain a defined stereochemical environment that influences binding site interactions [1].

SAR serotonin receptor phenethylamine analog binding affinity

Optimal Application Scenarios for Procuring (S)-1-(4-Methylphenyl)pentylamine


Chiral Intermediate for Antifungal Drug Synthesis

The compound is specified as a critical chiral building block in patented processes for preparing antifungal agents [1]. Its para-methylphenyl substitution and (S)-stereochemistry are integral to downstream coupling reactions that produce the active pharmaceutical ingredient. Procuring the enantiopure (S)-form ensures synthetic route fidelity and avoids diastereomeric byproducts that would necessitate costly purification [1].

Chiral Resolving Agent or Model Substrate in Asymmetric Methodology Development

As a representative para-substituted α-arylalkylamine, the compound serves as an ideal model substrate for developing and validating new asymmetric synthesis or kinetic resolution methods. Its demonstrated compatibility with hydrogen phthalate-based resolving agents—achieving very high enantiomeric excess via crystallization—makes it suitable for benchmarking novel chiral stationary phases, catalysts, or resolution protocols [2].

Enantiopure Building Block for CNS-Targeted Medicinal Chemistry

In CNS drug discovery programs targeting monoaminergic receptors (e.g., serotonin receptors), the compound provides a defined (S)-stereochemistry and 4-methyl substitution pattern that enhances receptor binding affinity relative to unsubstituted or N,N-dimethylated analogs [3]. Procurement of enantiopure material enables unambiguous SAR determination and avoids confounding effects from racemic mixtures in lead optimization campaigns [4].

Large-Scale Resolution Process Development and Manufacturing

The compound's structural class has been successfully resolved at industrial scale using common, inexpensive resolving agents to achieve >99% enantiomeric excess via iterative crystallization [4]. This positions (S)-1-(4-methylphenyl)pentylamine as a viable target for process chemistry groups seeking to establish cost-effective resolution workflows for chiral amine libraries, avoiding reliance on expensive asymmetric hydrogenation or preparative chiral chromatography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-methylphenyl)pentylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.